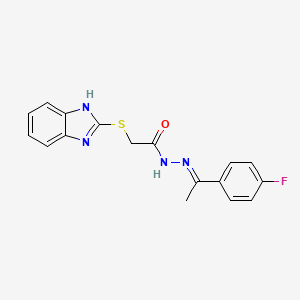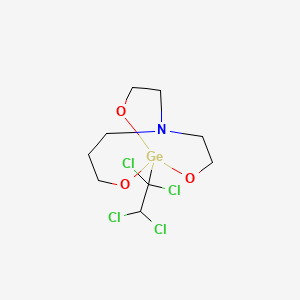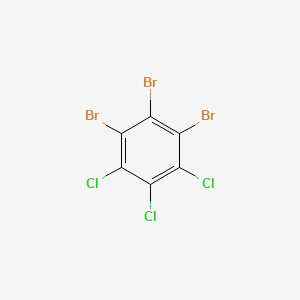![molecular formula C16H12Br2N4OS B15078607 2,4-dibromo-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B15078607.png)
2,4-dibromo-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dibromo-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol: is a complex organic compound characterized by its unique structure, which includes bromine atoms, a triazole ring, and a phenolic group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple steps. One common method starts with the bromination of phenol to introduce bromine atoms at the 2 and 4 positions. This is followed by the formation of the triazole ring through a cyclization reaction involving a thiosemicarbazide derivative and an aldehyde. The final step involves the condensation of the triazole derivative with the brominated phenol under specific conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Acts as a ligand in coordination chemistry .
Biology:
Medicine:
- Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes .
Industry:
Wirkmechanismus
The mechanism of action of 2,4-dibromo-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with active sites of enzymes, while the triazole ring can coordinate with metal ions, potentially inhibiting enzyme activity. The bromine atoms may also play a role in enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
- 2,4-dibromo-6-((E)-{[3-mercapto-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 2,4-dibromo-6-((E)-{[3-mercapto-5-(4-nitrophenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 2,4-dibromo-6-((E)-{[3-mercapto-5-(4-fluorophenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
Uniqueness: The uniqueness of 2,4-dibromo-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its hydrophobic interactions, potentially increasing its binding affinity to hydrophobic pockets in biological targets .
Eigenschaften
Molekularformel |
C16H12Br2N4OS |
|---|---|
Molekulargewicht |
468.2 g/mol |
IUPAC-Name |
4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Br2N4OS/c1-9-2-4-10(5-3-9)15-20-21-16(24)22(15)19-8-11-6-12(17)7-13(18)14(11)23/h2-8,23H,1H3,(H,21,24)/b19-8+ |
InChI-Schlüssel |
XMZOCJBWSVTTFN-UFWORHAWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15078529.png)

![4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15078537.png)
![4-{(E)-[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B15078538.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B15078541.png)

![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B15078554.png)

![N-(4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B15078565.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)acetamide](/img/structure/B15078577.png)
![4-{[(E)-4-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078578.png)
![N-[(E)-but-2-enyl]-4-methylaniline](/img/structure/B15078586.png)

![ethyl 4-({[(3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B15078592.png)
